Trazodone N-Oxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

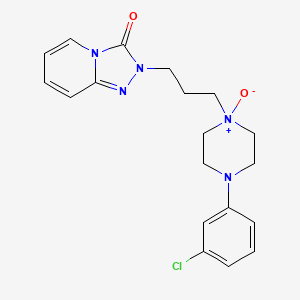

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWLJYFNNKOAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203794 | |

| Record name | Trazodone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55290-68-1 | |

| Record name | Trazodone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAZODONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNV4RP0XXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trazodone N-Oxide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Trazodone N-Oxide. This compound is a significant metabolite and impurity of the antidepressant drug Trazodone. A thorough understanding of its synthesis and analytical profile is crucial for pharmacokinetic studies, impurity profiling, and quality control in pharmaceutical development.

Introduction: The Significance of this compound

Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2][3][4] This metabolic process leads to the formation of several metabolites, including the pharmacologically active m-chlorophenylpiperazine (mCPP) and various oxidation products.[2][3] Among these, this compound (systematically named 4-(3-chlorophenyl)-1-[3-(3-oxo-2,3-dihydro[2][3][5]triazolo[4,3-a]pyridin-2-yl)propyl]piperazine 1-oxide) is a notable metabolite formed through the N-oxidation of the piperazine ring.[2][6][7]

The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities. While often leading to deactivation and enhanced excretion, the characterization of such metabolites is essential for a complete understanding of a drug's disposition and potential for drug-drug interactions. Furthermore, as a potential impurity in the bulk drug substance or formulated product, robust methods for its synthesis (as a reference standard) and analytical detection are mandated by regulatory bodies.[7][8]

This document outlines a reliable laboratory-scale synthesis of this compound from its parent compound, Trazodone, followed by a detailed workflow for its structural and purity characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of the more nucleophilic tertiary amine in the piperazine ring of Trazodone. The choice of oxidizing agent is critical to ensure selective N-oxidation without affecting other functionalities in the molecule. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation due to its selectivity and the straightforward purification of the reaction mixture.

Causality of Experimental Choices

-

Starting Material: Trazodone hydrochloride, the common pharmaceutical form, can be used. However, it is often advantageous to convert it to the free base prior to oxidation to prevent side reactions with the acidic m-CPBA.

-

Oxidizing Agent: m-CPBA is chosen for its ability to selectively oxidize tertiary amines to N-oxides under mild conditions. The stoichiometry is carefully controlled (typically 1.0 to 1.2 equivalents) to minimize the potential for di-N-oxidation or other oxidative side reactions.[9]

-

Solvent: A chlorinated solvent such as dichloromethane (DCM) or chloroform is ideal as it readily dissolves Trazodone and m-CPBA, is inert to the reaction conditions, and is volatile, facilitating product isolation.

-

Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the oxidation and enhance selectivity.

-

Work-up and Purification: The work-up procedure is designed to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA. A basic wash (e.g., with sodium bicarbonate solution) neutralizes the acidic byproduct, followed by extraction and chromatographic purification to isolate the pure N-oxide.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Trazodone Free Base: If starting with Trazodone HCl, dissolve it in water and basify with a suitable base (e.g., 1M NaOH) to pH > 10. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield Trazodone free base.

-

Reaction Setup: Dissolve Trazodone free base (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM. Add this solution dropwise to the cooled Trazodone solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench any excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol) to afford the pure product.

Characterization of this compound

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized this compound.[5] This typically involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Characterization Workflow

Caption: Analytical workflow for this compound characterization.

Analytical Techniques and Expected Data

HPLC is the primary technique for assessing the purity of this compound and for separating it from the parent drug and other impurities.

-

Rationale: A stability-indicating HPLC method can resolve this compound from Trazodone and potential degradation products.[8] UV detection is suitable due to the chromophores present in the molecule.

-

Typical Method Parameters:

-

Expected Result: A single major peak corresponding to this compound, with purity typically expected to be >95%. The retention time will differ from that of Trazodone.

MS is used to confirm the molecular weight of the synthesized compound.

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will provide the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected Data:

| Parameter | Expected Value | Source |

| Chemical Formula | C₁₉H₂₂ClN₅O₂ | [5][11] |

| Molecular Weight | 387.86 g/mol | [5][11] |

| Monoisotopic Mass | 387.1462 Da | [11] |

| [M+H]⁺ (Observed) | ~388.1540 m/z | Calculated |

NMR spectroscopy provides detailed structural information, confirming the site of N-oxidation.

-

Rationale: The oxidation of the piperazine nitrogen to an N-oxide induces significant downfield shifts in the ¹H NMR signals of the adjacent protons (the -CH₂- groups of the piperazine ring) due to the deshielding effect of the N-O bond. This change is a key diagnostic feature.

-

Expected ¹H NMR Spectral Changes (vs. Trazodone):

-

Piperazine Protons: The protons on the carbons adjacent to the newly formed N-oxide will be shifted significantly downfield compared to their positions in the Trazodone spectrum.

-

Aromatic and Alkyl Protons: Other protons in the molecule will show minor shifts, but the most pronounced effect will be localized around the oxidized nitrogen.

-

-

¹³C NMR: Similar downfield shifts are expected for the carbon atoms adjacent to the N-oxide.

Conclusion

The synthesis and characterization of this compound are fundamental activities in the comprehensive study of Trazodone's pharmacology and in the quality control of its pharmaceutical preparations. The protocols described in this guide provide a robust framework for obtaining high-purity this compound for use as an analytical reference standard. The described N-oxidation using m-CPBA is a reliable synthetic route, and the orthogonal analytical techniques of HPLC, MS, and NMR together provide a self-validating system for confirming the identity and purity of the final compound, ensuring its suitability for regulatory and research applications.

References

- Characterization of trazodone metabolic pathways and species-specific profiles - PMC. (2025, September 30). Vertex AI Search.

- TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. (2018, June 2). Vertex AI Search.

- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing). Vertex AI Search.

- Trazodone N1-Oxide | 55290-68-1 - SynThink Research Chemicals. Vertex AI Search.

- Characterization of trazodone metabolic pathways and species-specific profiles. (2025, October 18). Vertex AI Search.

- Analytical CHEMISTRY. Vertex AI Search.

- trazodone - ClinPGx. Vertex AI Search.

- Trazodone | C19H22ClN5O | CID 5533 - PubChem - NIH. Vertex AI Search.

- Trazodone - the NIST WebBook. Vertex AI Search.

- Trazodone 1,4-Di-N-Oxide | 1346603-99-3(base) - SynThink Research Chemicals. Vertex AI Search.

- Trazodone - StatPearls - NCBI Bookshelf - NIH. Vertex AI Search.

- Trazodone EP Impurity A (HCl) | 55290-66-9 - SynZeal. Vertex AI Search.

- This compound | TRC-T718510-50MG | LGC Standards. Vertex AI Search.

- This compound - CAS - 55290-68-1 | Axios Research. Vertex AI Search.

- This compound | 55290-68-1 - ChemicalBook. (2024, April 26). Vertex AI Search.

Sources

- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dl.icdst.org [dl.icdst.org]

- 4. ClinPGx [clinpgx.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Trazodone EP Impurity A (HCl) | 55290-66-9 | SynZeal [synzeal.com]

- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. hakon-art.com [hakon-art.com]

- 11. This compound | TRC-T718510-50MG | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of Trazodone N-Oxide

Introduction: Trazodone N-Oxide is a primary metabolite and a significant degradation product of Trazodone, a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] The formation of this N-oxide occurs on one of the piperazine nitrogen atoms through metabolic N-oxidation.[2] From a pharmaceutical perspective, this compound is classified as a key impurity. Its presence and concentration in the active pharmaceutical ingredient (API) or final drug product must be carefully monitored to ensure safety, efficacy, and stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted approach required for the definitive structure elucidation and analytical characterization of this compound, tailored for researchers, analytical scientists, and professionals in drug development.

Physicochemical Profile

Understanding the fundamental physicochemical properties of this compound is the cornerstone of developing robust analytical methods and comprehending its behavior in various matrices. These properties dictate its solubility, chromatographic retention, and stability.

| Property | Value | Source(s) |

| Analyte Name | This compound | [3] |

| Synonyms | Trazodone BP Impurity A, Trazodone EP Impurity A | [1][4] |

| CAS Number | 55290-68-1 | [1][3] |

| Molecular Formula | C₁₉H₂₂ClN₅O₂ | [1][3] |

| Molecular Weight | 387.86 g/mol | [1][3] |

| Accurate Mass | 387.1462 Da | [3] |

| Appearance | Off-White to Pale Brown Solid | [1] |

| Melting Point | 119 - 122°C | [1] |

| Solubility | Slightly soluble in Methanol and Water | [1] |

| Predicted pKa | 5.10 ± 0.20 | [1] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [1] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through the controlled oxidation of the parent Trazodone molecule. This process is not only crucial for producing an analytical reference standard but also mimics the metabolic and degradative pathways that form the compound in vivo and during stability studies.

Causality in Synthetic Strategy

The choice of an oxidizing agent is critical. A mild and selective agent is required to prevent over-oxidation or degradation of other functional groups within the Trazodone structure. Hydrogen peroxide (H₂O₂) is a common choice, as its use in forced degradation studies has been shown to successfully generate N-oxide degradation products.[5] The reaction is performed at controlled temperatures to manage the exothermic nature of the oxidation and to prevent side reactions.

Experimental Protocol: Synthesis via Controlled Oxidation

-

Dissolution: Dissolve Trazodone free base in a suitable organic solvent, such as methanol or acetone, in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath (0-5°C). Slowly add a stoichiometric equivalent of 30% hydrogen peroxide (H₂O₂) dropwise while stirring vigorously. Rationale: Slow, cooled addition prevents a rapid, uncontrolled exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and the formation of the N-oxide product.

-

Quenching: Once the reaction is complete, carefully quench any remaining hydrogen peroxide by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a negative test on peroxide test strips is achieved.

-

Extraction: Remove the organic solvent under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane) and water. The N-oxide product, being more polar, may require specific pH adjustments to optimize extraction efficiency.

-

Purification: The crude product is purified using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. Rationale: The polarity difference between Trazodone and its more polar N-oxide allows for effective separation via chromatography.

-

Final Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent. Dry the resulting solid under vacuum. Confirm the identity and purity of the synthesized this compound using NMR, MS, and HPLC analysis.

Comprehensive Structure Elucidation

The unambiguous identification of this compound requires a multi-technique analytical approach. No single method provides all the necessary structural information; instead, data from mass spectrometry, NMR spectroscopy, and chromatography are integrated to build a complete and validated structural profile.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the identity of a potential metabolite or degradation product.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The expected accurate mass for this compound (C₁₉H₂₂ClN₅O₂) is 387.1462 Da.[3] This is a critical first step, as it confirms the addition of a single oxygen atom (+16 Da) to the Trazodone molecule (C₁₉H₂₂ClN₅O, accurate mass ~371.1513 Da).[6]

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural clues. The fragmentation pattern of this compound will differ from that of Trazodone, particularly around the piperazine ring, helping to localize the site of oxidation.

-

Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) has been specifically cited as an effective technique for identifying the site of N-oxidation on Trazodone-related compounds formed during degradation studies.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the "what" (molecular formula), NMR provides the "how" (the specific arrangement and connectivity of atoms). It is the definitive technique for structure confirmation.

-

¹H NMR (Proton NMR): The formation of the N-oxide bond causes a significant downfield shift (deshielding) of the protons on the carbons adjacent to the oxidized nitrogen atom in the piperazine ring. Comparing the ¹H NMR spectrum of this compound with that of Trazodone will reveal these characteristic shifts, confirming the location of the oxygen atom.

-

¹³C NMR (Carbon NMR): Similar to proton NMR, the carbon atoms directly bonded to the oxidized nitrogen will also experience a downfield shift in the ¹³C NMR spectrum.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in a complex molecule like this compound. HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular puzzle. The use of NMR was critical in identifying isomers of Trazodone degradation products after their isolation via preparative HPLC.[5][7]

Validated Analytical Methodologies

For quality control and regulatory purposes, a validated, stability-indicating analytical method is required to accurately quantify this compound in the presence of the parent drug and other impurities.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this application.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative example based on published methods for Trazodone and its related substances.[5][9]

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C8 ODS (150 x 4.6 mm, 5 µm) or equivalent C18 column.[9]

-

Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 8.5.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Elution: A gradient elution is typically required to achieve separation from Trazodone and other impurities. For example, start at 80% A / 20% B, ramping to 20% A / 80% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.

-

Detection Wavelength: 255 nm.[9]

-

Injection Volume: 10 µL.[9]

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase).

-

Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the impurity.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Trazodone API or crushed tablet sample in the diluent to achieve a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Method Validation (Self-Validating System):

-

Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on Trazodone to demonstrate that the N-oxide peak is resolved from all other degradants and the main Trazodone peak.[5][9]

-

Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Analyze replicate preparations of spiked samples at different concentration levels to determine recovery (accuracy) and relative standard deviation (precision).

-

Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.

-

Conclusion

This compound is a critical analyte in the development and quality control of Trazodone. Its proper identification and quantification are non-negotiable for ensuring drug product safety and stability. A definitive understanding of this molecule is built upon a foundation of its core physicochemical properties. This knowledge enables the logical design of synthetic routes for reference standard production and, most importantly, informs a synergistic structure elucidation strategy. By integrating the molecular weight and formula information from mass spectrometry with the detailed atomic connectivity data from NMR spectroscopy, an unambiguous structural assignment can be achieved. This confirmed structure then serves as the basis for developing and validating robust, stability-indicating analytical methods, such as HPLC, which are essential for routine quality control in a regulated pharmaceutical environment.

References

-

Title: Development and validation of liquid chromatographic method for trazodone hydrochloride Source: Scholars Research Library URL: [Link]

-

Title: Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC Source: Journal of Analytical Toxicology URL: [Link]

-

Title: Plasma Levels of Trazodone: Methodology and Applications Source: Karger Publishers URL: [Link]

-

Title: Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: RSC Publishing URL: [Link]

-

Title: HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma Source: ResearchGate URL: [Link]

-

Title: Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma Source: SciSpace URL: [Link]

-

Title: this compound | C19H22ClN5O2 | CID 46783124 Source: PubChem URL: [Link]

-

Title: Trazodone | C19H22ClN5O | CID 5533 Source: PubChem URL: [Link]

-

Title: trazodone HCl Product Monograph Source: PMSC URL: [Link]

-

Title: Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT Source: ResearchGate URL: [Link]

-

Title: Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR Source: ResearchGate URL: [Link]

-

Title: Trazodone Source: The Merck Index URL: [Link]

-

Title: Stability indicating assay of Trazodone hydrochloride using high performance liquid chromatography Source: Africa Research Connects URL: [Link]

Sources

- 1. This compound | 55290-68-1 [chemicalbook.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. This compound | TRC-T718510-50MG | LGC Standards [lgcstandards.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. africaresearchconnects.com [africaresearchconnects.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the In Vitro Metabolism of Trazodone to Trazodone N-Oxide

Introduction

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed antidepressant.[1][2] Its clinical efficacy is intrinsically linked to its complex metabolic profile, which is predominantly hepatic. While the biotransformation of trazodone to its active metabolite, m-chlorophenylpiperazine (mCPP), by cytochrome P450 3A4 (CYP3A4) is well-documented, other metabolic pathways, such as N-oxidation, contribute to its clearance and overall pharmacological effect.[1][2] This guide provides a comprehensive technical overview of the in vitro investigation of a key N-oxidation metabolite, Trazodone N-Oxide.

Recent research has identified that the formation of this compound, a metabolite referred to as M2 in some key literature, is catalyzed by Flavin-containing monooxygenases (FMOs), specifically isoforms FMO1 and FMO3.[2] This pathway is distinct from the well-characterized CYP450-mediated reactions and requires specific experimental considerations for its accurate in vitro characterization.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the in vitro study of this compound formation.

The Enzymatic Machinery: Flavin-Containing Monooxygenases (FMOs)

Unlike the well-known cytochrome P450 enzymes, FMOs are a distinct class of NADPH-dependent monooxygenases that play a significant role in the metabolism of xenobiotics containing a nucleophilic nitrogen, sulfur, or phosphorus atom.[3] In the context of trazodone metabolism, FMO1 and FMO3 have been identified as the key enzymes responsible for the N-oxidation of the piperazine ring, leading to the formation of this compound.[2]

A critical distinguishing feature of FMOs is their thermolability in the absence of NADPH.[3] This property can be exploited experimentally to differentiate FMO-mediated metabolism from that of the more thermally stable CYP450 enzymes.

Experimental Framework for In Vitro Analysis

A robust in vitro investigation into the formation of this compound necessitates a multi-faceted approach, encompassing reaction phenotyping, enzyme kinetics, and precise bioanalytical quantification. The following sections detail the methodologies to achieve these objectives.

Core Experimental Workflow

The logical flow for investigating the in vitro metabolism of trazodone to its N-oxide metabolite is depicted below. This workflow ensures a systematic approach, from initial metabolite identification to the characterization of the specific enzymes involved.

Caption: A three-phase workflow for the in vitro characterization of this compound formation.

Detailed Experimental Protocols

The following protocols provide a foundation for conducting in vitro studies on trazodone N-oxidation. As a self-validating system, each protocol includes critical quality control steps and explains the rationale behind key experimental choices.

Protocol 1: General Metabolism of Trazodone in Human Liver Microsomes (HLM)

Objective: To generate and identify the full spectrum of trazodone metabolites, including this compound, in a broad in vitro system.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Trazodone

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 M stock solution of Trazodone in DMSO. Serially dilute to working concentrations in methanol.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine 0.1 M potassium phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Trazodone (final concentration, e.g., 10 µM). The final volume should be 200 µL.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) in a shaking water bath.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Rationale: This initial experiment provides a comprehensive metabolic profile of trazodone in a system containing a wide array of phase I and phase II enzymes. The time course allows for an initial assessment of metabolic stability.

Protocol 2: Selective Assessment of FMO-Mediated N-Oxidation

Objective: To specifically measure the formation of this compound by FMO enzymes, minimizing the contribution of CYP450s.

Method A: Recombinant Human FMOs

Materials:

-

Recombinant human FMO1 and FMO3 expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Trazodone

-

NADPH

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

Procedure:

-

Follow the incubation and reaction termination steps as outlined in Protocol 1, substituting HLM with recombinant human FMO1 or FMO3 (final concentration, e.g., 10-50 pmol/mL).

-

Use NADPH directly instead of a regenerating system for incubations with purified enzymes.

Rationale: The use of recombinant enzymes provides a definitive confirmation of the specific FMO isoforms involved in this compound formation.

Method B: Heat Inactivation of CYPs in HLM

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Trazodone

-

NADPH

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

Procedure:

-

Heat Inactivation:

-

Prepare two sets of HLM aliquots in 0.1 M potassium phosphate buffer (pH 7.4).

-

Heat one set of aliquots at 50°C for 5 minutes in a water bath to inactivate CYP450 enzymes. Keep the other set on ice as a control (CYP and FMO active).

-

-

Incubation:

-

Proceed with the incubation as described in Protocol 1, using both the heat-inactivated and control HLM.

-

-

Analysis:

-

Compare the formation of this compound in the heat-inactivated HLM with the control.

-

Rationale: This method leverages the differential thermal stability of FMOs and CYPs to isolate FMO activity within the complex microsomal environment. A significant formation of this compound in the heat-inactivated microsomes is indicative of FMO-mediated metabolism.

Quantitative Analysis by LC-MS/MS

Accurate quantification of this compound is paramount for kinetic studies. A validated LC-MS/MS method provides the necessary sensitivity and specificity.

Analytical Method Development

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Materials:

-

This compound analytical standard

-

Trazodone analytical standard

-

A suitable internal standard (IS), such as a stable isotope-labeled trazodone or a structurally similar compound.

Procedure:

-

Tuning and Optimization of Mass Spectrometric Parameters:

-

Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (typically [M+H]+).

-

Perform product ion scans to identify the most abundant and stable fragment ions.

-

Optimize collision energy and other MS parameters to maximize the signal for the selected precursor-product ion transition (Multiple Reaction Monitoring - MRM).

-

-

Chromatographic Separation:

-

Develop a reversed-phase HPLC method to achieve chromatographic separation of Trazodone, this compound, and the internal standard. A C18 column is a common starting point.

-

Optimize the mobile phase composition (e.g., acetonitrile or methanol and water with a modifier like formic acid or ammonium acetate) and gradient to ensure baseline separation and good peak shape.

-

-

Method Validation:

-

Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Trazodone | 372.2 | 176.2 |

| This compound | 388.2 | To be determined empirically |

| Internal Standard | To be selected | To be determined |

| Caption: Exemplar MRM transitions for the LC-MS/MS analysis of trazodone. The transitions for this compound must be determined experimentally using an analytical standard. |

Enzyme Kinetics

Determining the kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), provides insight into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.

Protocol 3: Determination of K_m and V_max

Objective: To determine the kinetic constants for the formation of this compound by recombinant human FMO1 and FMO3.

Procedure:

-

Incubation:

-

Set up a series of incubations with a fixed concentration of recombinant FMO1 or FMO3 and varying concentrations of Trazodone (e.g., 0.5 to 100 µM).

-

Ensure that the incubation time is within the linear range of product formation and that less than 20% of the substrate is consumed.

-

-

Quantification:

-

Quantify the amount of this compound formed in each incubation using the validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the initial velocity (rate of this compound formation) against the Trazodone concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m and V_max.

-

| Enzyme | K_m (µM) | V_max (pmol/min/pmol enzyme) |

| rhFMO1 | To be determined | To be determined |

| rhFMO3 | To be determined | To be determined |

| Caption: Table for summarizing the experimentally determined kinetic parameters for this compound formation. |

Conclusion

The in vitro metabolism of trazodone to this compound is a crucial aspect of its overall biotransformation, primarily mediated by FMO1 and FMO3. A thorough understanding of this pathway is essential for a complete characterization of trazodone's pharmacokinetic profile and for predicting potential drug-drug interactions. The experimental framework and detailed protocols provided in this guide offer a robust and scientifically sound approach for researchers to investigate this specific metabolic route. By employing these methodologies, scientists can generate high-quality, reproducible data that will contribute to a more comprehensive understanding of trazodone's disposition and ultimately support its safe and effective clinical use.

References

-

Bapiro, T. E., Martin, S., Blacker, T., Harlfinger, S., Koller, J., Sayin, V. I., ... & Bapiro, T. E. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 15, 1365892. [Link]

-

Bapiro, T. E., Martin, S., Blacker, T., Harlfinger, S., Koller, J., Sayin, V. I., ... & Bapiro, T. E. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Research Square. [Link]

-

Patel, D. P., Sharma, P., Sanyal, M., Singhal, P., Shrivastav, P. S., & Patel, D. P. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 871(1), 44-54. [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357-387. [Link]

-

Ravi Prakash, P. V. D. L. S., Sumadhuri, B., & Srikanth, M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Pharmaceutical Analysis & Quality Assurance, 2(2). [Link]

Sources

Trazodone N-Oxide: An In-Depth Examination of a Key Metabolite's Pharmacological Profile

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone, a multifunctional antidepressant, undergoes extensive metabolism, leading to the formation of several derivatives. Among these is Trazodone N-oxide, a product of oxidative metabolism. While the pharmacological activities of trazodone and its primary active metabolite, meta-chlorophenylpiperazine (mCPP), are well-documented, the specific contribution of this compound to the overall therapeutic and toxicological profile of the parent drug remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the known metabolic pathways leading to this compound, the enzymatic systems involved, and critically, highlights the current knowledge gap regarding its direct pharmacological activity. This document serves as a foundational resource for researchers investigating the complete metabolic and pharmacodynamic landscape of trazodone and aims to stimulate further inquiry into the potential biological significance of this N-oxide metabolite.

Introduction: The Metabolic Complexity of Trazodone

Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its clinical efficacy in treating major depressive disorder, anxiety, and insomnia is attributed to a complex pharmacological profile that includes antagonism of serotonin 5-HT2A and 5-HT2C receptors, inhibition of the serotonin transporter (SERT), and blockade of α1-adrenergic and histamine H1 receptors.[3][4] The therapeutic and adverse effects of trazodone are not solely dependent on the parent compound but are also influenced by its extensive hepatic metabolism.

Trazodone is metabolized through several key pathways, including hydroxylation, N-dealkylation, and N-oxidation.[1] The N-dealkylation pathway famously produces meta-chlorophenylpiperazine (mCPP), a metabolite with its own distinct and potent pharmacological activity, primarily as a serotonin receptor agonist.[5][6] This well-studied metabolite has often been the focus of research into the overall effects of trazodone administration. However, the N-oxidation pathway, which leads to the formation of this compound, represents another significant metabolic route whose pharmacodynamic consequences are less understood.

Metabolic Formation of this compound

The biotransformation of trazodone to this compound occurs in the liver and is mediated by a concert of enzymatic systems. Understanding this process is crucial for predicting potential drug-drug interactions and inter-individual variability in trazodone metabolism.

Key Enzymatic Pathways

In vitro studies utilizing human liver microsomes have identified the primary enzymes responsible for the N-oxidation of trazodone. The formation of this compound is primarily catalyzed by:

-

Cytochrome P450 (CYP) Isoforms: Specifically, CYP3A4 has been identified as a major contributor to the metabolism of trazodone, including the formation of its N-oxide derivative.[5]

-

Flavin-containing Monooxygenases (FMOs): These enzymes are also known to play a role in the N-oxidation of various xenobiotics and contribute to the formation of this compound.[5]

The involvement of these enzyme systems underscores the potential for metabolic drug interactions. Co-administration of trazodone with potent inhibitors or inducers of CYP3A4 could alter the metabolic profile, potentially affecting the relative concentrations of this compound and other metabolites, thereby influencing the overall clinical response and side-effect profile.

Pharmacological Activity of this compound: A Critical Knowledge Gap

Despite its identification as a notable metabolite, a thorough characterization of the pharmacological activity of this compound is conspicuously absent from the peer-reviewed scientific literature. While the parent drug, trazodone, and its active metabolite, mCPP, have been extensively profiled at a wide range of CNS receptors, similar data for this compound is not publicly available.

Receptor Binding Profile: The Unanswered Question

A comprehensive understanding of a drug's effect requires knowledge of its binding affinities (Ki values) at various physiologically relevant receptors. For trazodone, these values are well-established and inform its classification as a SARI.

Table 1: Known Receptor Binding Affinities (Ki, nM) of Trazodone

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 118 | Partial Agonist |

| 5-HT2A | 35.6 | Antagonist |

| 5-HT2B | 78.4 | Antagonist |

| 5-HT2C | 224 | Antagonist |

| SERT | 367 | Inhibitor |

| α1-adrenergic | 38 | Antagonist |

| H1 | 436 | Antagonist |

Data compiled from various in vitro studies. Ki values can vary between different experimental setups.

Crucially, no such publicly available data exists for this compound. Without radioligand binding assays to determine its affinity for key serotonin, adrenergic, dopamine, and histamine receptors, its potential to contribute to the on-target or off-target effects of trazodone remains speculative. The availability of this compound as a research chemical standard provides the necessary tool for conducting such pivotal studies.[7]

Functional Activity: Agonist, Antagonist, or Inactive?

Beyond receptor binding, the functional consequence of this interaction (i.e., agonist, antagonist, inverse agonist, or allosteric modulator activity) is a critical piece of the pharmacological puzzle. For instance, trazodone is a 5-HT2A antagonist, while its metabolite mCPP is a 5-HT2A/2C agonist.[3][5] This functional opposition highlights the importance of characterizing each metabolite individually.

Experimental Protocols for Characterization

To address the current knowledge gap, the following established experimental workflows are proposed for the comprehensive pharmacological characterization of this compound.

Radioligand Binding Assays

This methodology is the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound at a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, SERT, α1-adrenergic, H1).

Step-by-Step Methodology:

-

Preparation of Receptor Source: Utilize cell lines stably expressing the human recombinant receptor of interest or isolated cell membranes from specific brain regions.

-

Incubation: In a multi-well plate format, incubate the receptor preparation with a known concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and a range of concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays determine the functional consequence of a compound binding to its receptor.

Objective: To characterize this compound as an agonist, antagonist, or inverse agonist at receptors for which it shows significant binding affinity.

Example Methodology (for a Gq-coupled receptor like 5-HT2A):

-

Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fura-2) or an IP-One assay.

-

Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonist activity, pre-incubate the cells with this compound before adding a known agonist (e.g., serotonin).

-

Signal Detection: Measure the downstream signaling event (e.g., changes in intracellular calcium concentration or inositol phosphate accumulation) using a plate reader.

-

Data Analysis:

-

Agonist Mode: Generate concentration-response curves to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) relative to a full agonist.

-

Antagonist Mode: Determine the IC50 of this compound in inhibiting the response of a known agonist and calculate the pA2 or Kb value to quantify its antagonist potency.

-

Conclusion and Future Directions

This compound is a recognized product of the hepatic metabolism of trazodone, formed via the actions of CYP3A4 and FMOs. Despite its established existence, its pharmacological activity remains a significant unknown in the scientific community. The lack of receptor binding and functional data for this compound represents a critical gap in our understanding of the complete pharmacodynamic profile of trazodone. It is plausible that this compound is indeed a pharmacologically inactive metabolite that is efficiently eliminated. Conversely, it may possess a unique pharmacological profile that could contribute to either the therapeutic efficacy or the adverse effects of trazodone, particularly in individuals with altered metabolic activity due to genetic polymorphisms or co-administered medications.

Therefore, the comprehensive in vitro pharmacological profiling of this compound is not merely an academic exercise but a necessary step towards a more complete and nuanced understanding of trazodone's clinical effects. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the binding affinities and functional activities of this understudied metabolite. The resulting data will be invaluable for drug development professionals, clinical pharmacologists, and researchers seeking to refine our models of antidepressant action and improve the safe and effective use of trazodone.

References

-

Characterization of trazodone metabolic pathways and species-specific profiles. (2023). Frontiers in Pharmacology. [Link]

- Odagaki, Y., Toyoshima, R., & Yamauchi, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPγS binding. Journal of Psychopharmacology.

-

PubChem. (n.d.). Trazodone. National Center for Biotechnology Information. Retrieved from [Link]

-

ClinPGx. (n.d.). Trazodone. Retrieved from [Link]

- Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS spectrums, 14(10), 536–546.

-

Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. (2022). Clinical and Translational Science. [Link]

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019). Molecules. [Link]

- Stefanini, E., Fadda, F., Medda, L., & Gessa, G. L. (1986). Effect of trazodone on oxidative metabolism of rat brain in vitro.

- Fuller, R. W., Snoddy, H. D., & Cohen, M. L. (1984). Interactions of trazodone with serotonin neurons and receptors. Neuropharmacology, 23(5), 539–544.

- Characterization of trazodone metabolic pathways and species-specific profiles. (2023). Research Square.

-

Patsnap Synapse. (n.d.). What is the mechanism of Trazodone Hydrochloride? Retrieved from [Link]

-

Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism. (2019). PLoS ONE. [Link]

-

Trazodone - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

-

Gsrs. (n.d.). This compound. Retrieved from [Link]

- Bonfiglio, F. (2020). Direct pharmacological effects of the multimodal antidepressant trazodone on the serotonergic neuron activity in the dorsal raphe nucleus. FLORE.

- Barone, D., Ghelardini, C., Gualtieri, F., Matucci, R., Manetti, D., Romanelli, M. N., & Scapecchi, S. (2001). Mechanisms of trazodone-induced cytotoxicity and the protective effects of melatonin and/or taurine toward freshly isolated rat hepatocytes. Journal of biochemical and molecular toxicology.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis and trazodone-like pharmacological profile of 1- and 2-[3-[4(X)-1-piperazinyl]-propyl]-benzotriazoles. (1998). Il Farmaco.

-

Veeprho. (n.d.). Trazadone 1,4-Di-N-Oxide. Retrieved from [Link]

-

Gsrs. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

-

New Pharmaceutical Salts of Trazodone. (2020). Molecules. [Link]

Sources

- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. dl.icdst.org [dl.icdst.org]

- 4. ClinPGx [clinpgx.org]

- 5. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C19H22ClN5O2 | CID 46783124 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Metabolite: A Technical Guide to the Role of Trazodone N-Oxide in Trazodone's Mechanism of Action

For decades, trazodone has been a stalwart in the clinician's armamentarium for managing major depressive disorder, anxiety, and insomnia. Its multifaceted pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor (SARI), has been the subject of extensive research. While the parent compound and its active metabolite, meta-chlorophenylpiperazine (mCPP), have largely dominated the narrative of its mechanism of action, a lesser-known metabolite, Trazodone N-oxide, remains a subject of scientific curiosity. This technical guide provides an in-depth exploration of the current understanding of this compound, offering a resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of psychopharmacology.

Trazodone: A Complex Pharmacological Profile

Trazodone's therapeutic efficacy is attributed to its unique and complex interaction with the serotonergic system. It acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors, an antagonist at α1-adrenergic receptors, and a weak inhibitor of the serotonin transporter (SERT).[1][2] This combination of activities is believed to contribute to its antidepressant and anxiolytic effects, as well as its notable sedative properties, which are harnessed for the treatment of insomnia.[3]

The clinical effects of trazodone are not solely attributable to the parent drug. Upon administration, trazodone undergoes extensive hepatic metabolism, giving rise to several metabolites, the most prominent of which is mCPP.[4][5] mCPP is a potent serotonin receptor agonist and has been a primary focus of research into the overall pharmacological effects of trazodone.[6]

The Metabolic Fate of Trazodone: Beyond mCPP

The biotransformation of trazodone is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP3A4 is the principal enzyme responsible for the N-dealkylation of trazodone to form its active metabolite, mCPP.[7][8] Other CYP isozymes, including CYP2D6 and CYP1A2, are also involved in the metabolism of trazodone and mCPP.[9]

However, the metabolic story of trazodone does not end with mCPP. N-oxidation represents another significant metabolic pathway.[9][10] This process, occurring on a piperazine nitrogen, leads to the formation of this compound.[10] More recent research has indicated that in addition to CYP enzymes, flavin-containing monooxygenases (FMOs) contribute to the N-oxidation of trazodone.[4]

Caption: In Vitro Characterization Workflow for this compound.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the in vivo effects of this compound on neurotransmission and behavior.

Methodology:

-

Animal Models: Utilize appropriate animal models (e.g., rodents) for pharmacokinetic and pharmacodynamic studies.

-

Pharmacokinetic Profiling:

-

Administer this compound and measure its plasma and brain concentrations over time to determine its pharmacokinetic parameters (e.g., half-life, bioavailability, brain penetration).

-

Develop and validate sensitive analytical methods (e.g., LC-MS/MS) for the simultaneous quantification of trazodone, mCPP, and this compound in biological matrices. [1][11][12][13]3. Pharmacodynamic Assessments:

-

Employ in vivo techniques such as microdialysis to assess the effects of this compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in relevant brain regions.

-

Conduct behavioral assays relevant to depression, anxiety, and sedation to determine if this compound exhibits any pharmacological activity in vivo.

-

Conclusion

This compound remains a largely unexplored facet of trazodone's pharmacology. While its existence as a metabolite is established, its contribution to the overall clinical profile of the parent drug is unknown. The scientific community is presented with a clear and compelling need to characterize this enigmatic metabolite. Through the application of modern in vitro and in vivo pharmacological techniques, we can finally elucidate the role of this compound, thereby achieving a more complete and nuanced understanding of this widely prescribed antidepressant. This knowledge will not only refine our comprehension of trazodone's mechanism of action but also has the potential to guide the development of future generations of safer and more effective treatments for neuropsychiatric disorders.

References

-

Trazodone. PubChem. National Center for Biotechnology Information. [Link]

-

Gómez-Pérez, A., et al. (2023). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 14, 1269819. [Link]

-

trazodone. ClinPGx. PharmGKB. [Link]

-

Gummadi, S., et al. (2021). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 45(38), 17865-17876. [Link]

-

Fernández-López, A., et al. (2022). Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. International Journal of Molecular Sciences, 23(15), 8673. [Link]

-

Trazodone. LiverTox. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]

-

Majka, Z., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. [Link]

-

Trazodone. Wikipedia. [Link]

-

A process for the preparation of Trazodone and its hydrochloride. Technical Disclosure Commons. [Link]

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Semantic Scholar. [Link]

-

Kumar, A., et al. (2011). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. [Link]

-

Kumar, A., et al. (2011). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 3(3), 679-686. [Link]

-

Kumar, A., & Garg, R. (2008). Possible nitric oxide modulation in the protective effect of trazodone against sleep deprivation-induced anxiety like behavior and oxidative damage in mice. International Journal of Health Research, 1(3), 153-162. [Link]

-

Trazodone EP Impurity A (HCl). SynZeal. [Link]

-

Trazodone. StatPearls. National Center for Biotechnology Information. [Link]

-

This compound. MOLBASE. [Link]

-

Majka, Z., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Semantic Scholar. [Link]

-

Trazodone 1,4-Di-N-Oxide. Pharmaffiliates. [Link]

-

Trazodone. Drugs.com. [Link]

-

Cashman, J. R. (2012). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 719-733. [Link]

-

Flavin-containing monooxygenase. Wikipedia. [Link]

-

Jaffer, K. Y., et al. (2017). Trazodone for Insomnia: A Systematic Review. Innovations in Clinical Neuroscience, 14(7-8), 24-34. [Link]

-

Brogden, R. N., et al. (1981). Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. Drugs, 21(6), 401-429. [Link]

-

This compound. Axios Research. [Link]

-

Fagiolini, A., et al. (2021). Trazodone: a multifunctional antidepressant. Evaluation of its properties and real-world use. Rivista di Psichiatria, 56(2), 63-71. [Link]

-

Abdel-Gawad, S. A., et al. (2017). Mechanisms of Trazodone-Induced Cytotoxicity and the Protective Effects of Melatonin and/or Taurine toward Freshly Isolated Rat Hepatocytes. ResearchGate. [Link]

-

Trazodone EP Impurity A (HCl). SynZeal. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. | Semantic Scholar [semanticscholar.org]

- 6. ClinPGx [clinpgx.org]

- 7. Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dl.icdst.org [dl.icdst.org]

- 9. Trazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. jocpr.com [jocpr.com]

Discovery and Identification of Trazodone Metabolites: A Methodological Compendium

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed antidepressant with a complex metabolic profile that significantly influences its therapeutic efficacy and potential for drug-drug interactions. A thorough understanding of its biotransformation is paramount for drug development professionals and clinical pharmacologists. This technical guide provides a comprehensive overview of the discovery and identification of trazodone metabolites, elucidating the primary metabolic pathways and detailing the state-of-the-art analytical methodologies employed for their characterization. By integrating foundational biochemical principles with advanced analytical strategies, this document serves as a crucial resource for researchers in the field.

Introduction: The Clinical and Pharmacological Significance of Trazodone Metabolism

Trazodone hydrochloride is a triazolopyridine derivative used for the management of major depressive disorder, anxiety disorders, and insomnia.[1][2] Its therapeutic action is primarily attributed to its antagonism of serotonin 5-HT2A and 5-HT2C receptors and weak inhibition of the serotonin transporter (SERT).[2][3] Trazodone undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and overall clinical effect.[2][4]

The study of trazodone's metabolites is crucial for several reasons:

-

Pharmacological Activity: Metabolites can possess their own pharmacological activity, which may contribute to the therapeutic effect or side-effect profile of the parent drug.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes responsible for trazodone metabolism can lead to altered plasma concentrations of the parent drug and its metabolites, potentially causing adverse events or therapeutic failure.

-

Pharmacokinetic Variability: Inter-individual and interspecies differences in metabolic pathways can lead to variability in drug response and disposition.[5]

This guide will delve into the core aspects of trazodone metabolism, from the enzymatic pathways to the analytical workflows for metabolite identification.

The Metabolic Landscape of Trazodone

Trazodone is extensively biotransformed in the liver, primarily through oxidation, hydroxylation, and N-dealkylation, reactions predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][6]

Primary Metabolic Pathways and Key Metabolites

The metabolism of trazodone gives rise to several metabolites, with one major active metabolite and numerous other minor or inactive products.

-

N-Dealkylation to m-Chlorophenylpiperazine (m-CPP): The most clinically significant metabolic pathway is the N-dealkylation of the propyl side chain to form meta-chlorophenylpiperazine (m-CPP) .[4][7] This reaction is primarily mediated by CYP3A4 .[3][7] m-CPP is pharmacologically active, acting as a non-selective serotonin receptor agonist, and may contribute to both the therapeutic and adverse effects of trazodone.[4][8] However, in humans, the systemic levels of m-CPP are typically less than 10% of the parent trazodone concentrations.[4][6]

-

Hydroxylation: Trazodone can undergo hydroxylation at various positions on the molecule. The formation of 4'-hydroxytrazodone is a notable pathway, and this metabolite can be further conjugated with glucuronic acid to form 4'-hydroxytrazodone glucuronide .[3]

-

Oxidation and Ring Cleavage: Other oxidative reactions lead to the formation of metabolites such as the oxidation product of chlorophenyl-propylpiperazine (M1) , the oxidation product of propylpiperazine (M2) , and a dioxidation and hydrogenation derivative of the triazole-pyridinone ring (M9) .[4] The pyridine ring can also be cleaved, leading to the formation of oxotriazolopyridinpropionic acid .[9]

-

Metabolism of m-CPP: The active metabolite, m-CPP, is further metabolized, primarily through hydroxylation to p-hydroxy-m-CPP (OH-mCPP) , a reaction significantly correlated with CYP2D6 activity.[3] This hydroxylated metabolite can then undergo conjugation with glucuronic acid or sulfate.[3]

The following diagram illustrates the major metabolic pathways of trazodone.

Caption: Major metabolic pathways of trazodone.

Key Enzymes in Trazodone Biotransformation

Several enzymes are involved in the metabolism of trazodone, with the cytochrome P450 system playing a central role.

| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction(s) |

| Cytochrome P450 | CYP3A4 | Formation of m-CPP (N-dealkylation)[3][7] |

| CYP2D6 | Hydroxylation of m-CPP to OH-mCPP; minor role in trazodone metabolism[2][3] | |

| CYP2C19 | Contributes to other metabolic pathways[4][6] | |

| CYP1A2 | Potential involvement in trazodone metabolism[1] | |

| Flavin-containing Monooxygenases | FMOs | N-oxidation and other secondary pathways[4][6] |

| Uridine 5'-diphospho-glucuronosyltransferases | UGTs | Glucuronidation of hydroxylated metabolites |

| Sulfotransferases | SULTs | Sulfation of hydroxylated metabolites |

Table 1: Key enzymes involved in trazodone metabolism.

Analytical Workflows for Metabolite Identification and Quantification

The identification and quantification of trazodone metabolites in complex biological matrices require robust and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11][12]

The following diagram outlines a general workflow for the analysis of trazodone and its metabolites.

Caption: General analytical workflow for trazodone metabolite analysis.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analytes of interest.[13]

-

Protein Precipitation (PPT): This is a rapid and simple method often used for plasma samples. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to precipitate proteins.[4] While efficient, it may not remove all matrix components, potentially leading to ion suppression in the mass spectrometer.

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent (e.g., n-hexane, methyl tert-butyl ether).[10][14] The pH of the aqueous phase is often adjusted to ensure the analytes are in their neutral form for efficient extraction.

-

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant concentration of the analytes. It utilizes a solid sorbent (e.g., C8, C18, or mixed-mode) to retain the analytes from the sample, which are then eluted with a small volume of an organic solvent.[14]

Protocol: Liquid-Liquid Extraction of Trazodone and m-CPP from Human Plasma

-

Sample Aliquoting: Pipette 500 µL of human plasma into a clean polypropylene tube.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., nefazodone or a stable isotope-labeled analog of trazodone).[10]

-

Alkalinization: Add a small volume of a basic solution (e.g., 100 µL of 2% ammonia solution) to deprotonate trazodone and m-CPP, increasing their hydrophobicity.[11]

-

Extraction: Add 2.5 mL of an immiscible organic solvent (e.g., n-hexane or methyl tert-butyl ether).[10][11]

-

Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

-

Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 300 µL) of the mobile phase.

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Chromatographic Separation: Resolving Complex Mixtures

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate trazodone and its metabolites from each other and from remaining matrix components prior to detection.[15]

-

Stationary Phase: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of trazodone and its metabolites.[11][15] Cyano-bonded phases have also been shown to be effective.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][11] The acidic modifier helps to protonate the analytes, improving their chromatographic peak shape and ionization efficiency in the mass spectrometer.

Mass Spectrometric Detection: Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high sensitivity and specificity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions ([M+H]+) of trazodone and its metabolites.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification.[10] In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences.

Table 2: Example LC-MS/MS Parameters for Trazodone and m-CPP Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Trazodone | 372.2 | 176.2 |

| m-CPP | 197.2 | 118.1 |

| Nefazodone (IS) | 470.5 | 274.6 |

Data sourced from Patel et al., 2008.[10]

In Vitro Models for Trazodone Metabolism Studies

In vitro experimental systems are essential for elucidating metabolic pathways and identifying the enzymes involved.

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions that contain a high concentration of CYP enzymes. They are widely used to study Phase I metabolism, such as the formation of m-CPP from trazodone.[5][7]

-

Cryopreserved Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of drug metabolism, including conjugation reactions.[4][5]

-

Recombinant CYP Enzymes: Using individual, recombinantly expressed CYP isoforms allows for the definitive identification of the specific enzymes responsible for a particular metabolic reaction.[7]

Protocol: In Vitro Metabolism of Trazodone in Human Liver Microsomes

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (e.g., 0.4 mg/mL protein), phosphate buffer (pH 7.4), and trazodone (e.g., 4 µM).[4]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system or a solution of NADPH (e.g., 1 mM).[4]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-40 minutes) with gentle shaking.[4]

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[4]

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Analysis: Analyze the supernatant for the presence of metabolites using LC-MS/MS.

-

Enzyme Inhibition (Optional): To identify the specific CYP isoforms involved, parallel incubations can be performed in the presence of selective chemical inhibitors for different CYP enzymes.[4]

Conclusion

The discovery and identification of trazodone metabolites is a multifaceted process that combines in vitro biochemical assays with advanced analytical instrumentation. A comprehensive understanding of trazodone's biotransformation, particularly the CYP3A4-mediated formation of the active metabolite m-CPP and the subsequent CYP2D6-mediated metabolism of m-CPP, is essential for predicting potential drug-drug interactions and optimizing therapeutic outcomes. The methodologies outlined in this guide, particularly the use of LC-MS/MS, provide the necessary tools for researchers and drug development professionals to thoroughly characterize the metabolic fate of trazodone and other xenobiotics.

References

- Characterization of trazodone metabolic pathways and species-specific profiles - PMC. (2025). Vertex AI Search.

-

Trazodone - Wikipedia. Wikipedia. [Link]

-

Rotzinger, S., Fang, J., Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles. (2025). ResearchGate. [Link]

-

trazodone - ClinPGx. PharmGKB. [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles - Frontiers. (2025). Frontiers in Pharmacology. [Link]

-

Jilani, T. N., Gibbons, J. R., Faizy, R. M., Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]

-